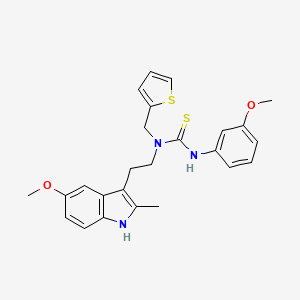
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a thiourea derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific compound mentioned includes additional functional groups such as methoxyphenyl and methoxyindolyl groups, which may contribute to its unique chemical and biological properties.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar thiourea derivatives have been synthesized through a sequence of reactions starting from appropriate esters. For instance, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved radical bromination, substitution reactions, deprotection, and the formation of isothiocyanates followed by the addition of ammonia . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Thiourea derivatives often adopt specific configurations around the sulfur atom, which can influence their chemical behavior and interaction with biological targets. For example, a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was found to adopt a syn-anti-configuration around the sulfur atom . This configuration could be relevant to the compound , as the spatial arrangement of the substituents can affect its molecular interactions and stability.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. They can form bonds with metal ions, interact with nucleic acids, and undergo transformations under different chemical conditions. The interaction of thiourea derivatives with DNA has been studied, with one compound showing the ability to bind to B-DNA with significant binding energy . This suggests that the compound may also interact with biological macromolecules in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT), can provide insights into properties like chemical potential, hardness, ionization energy, and electron affinity . These properties are essential for understanding the reactivity and stability of the compound. Additionally, the cytotoxic nature of thiourea derivatives can be assessed using assays such as the MTT assay, which measures the compound's ability to inhibit cell growth .
科学的研究の応用
Anti-proliferative Activity and Tumor Selectivity : Thiourea derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, making them potential candidates for cancer treatment. For example, derivatives containing an alkyl chain at the C-5 position exhibited significant activity against various tumor cell types, including leukemia, lymphoma, and prostate, kidney, and hepatoma tumor cells. These compounds preferentially inhibited the proliferation of specific tumor cells, demonstrating 500- to 1000-fold tumor cell selectivity. Their mode of action and tumor selectivity could provide valuable insights into the development of new therapeutic agents (Thomas et al., 2017).
Molecular Docking and DNA Binding : Studies involving thiourea derivatives have also explored their interactions at the molecular level, such as DNA binding capabilities and computational modeling. Molecular docking studies can reveal the potential of thiourea compounds to interact with biological targets, which is crucial for the design of drugs with specific actions. For instance, research on the DNA binding properties and cytotoxicity of thiourea derivatives against cancer cell lines offers insights into their potential as anticancer agents. Such studies highlight the relevance of these compounds in understanding drug-DNA interactions and their implications for drug design (Mushtaque et al., 2016).
Antimicrobial Activity : The synthesis and evaluation of thiourea derivatives for their antimicrobial properties is another area of active research. Compounds exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains indicate the potential of thiourea derivatives as novel antibiotics. Investigating the structure-activity relationships of these compounds can lead to the development of new antimicrobial agents with specific mechanisms of action, addressing the growing concern of antibiotic resistance (Dolan et al., 2016).
特性
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-17-22(23-15-20(30-3)9-10-24(23)26-17)11-12-28(16-21-8-5-13-32-21)25(31)27-18-6-4-7-19(14-18)29-2/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXFOSSPSZRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2547909.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2547912.png)

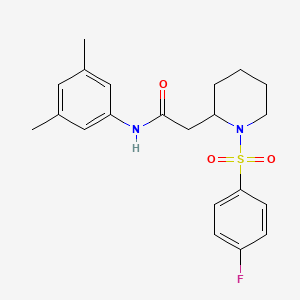
![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)
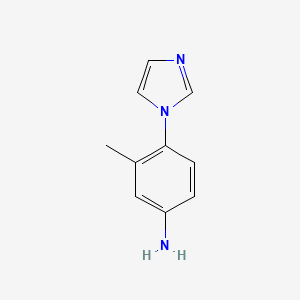
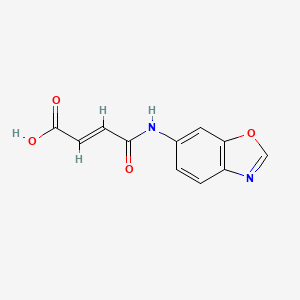
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)
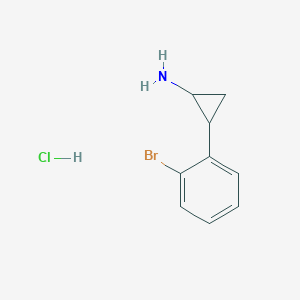

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
